molecular formula C23H27ClN2O3S B3938972 N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B3938972
M. Wt: 447.0 g/mol
InChI Key: CQCJOHRJHRYOAE-UHFFFAOYSA-N
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Description

The compound “N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide” is a complex organic molecule. It contains a bicyclo[2.2.1]hept-2-yl group, which is a cyclic olefin . This group is used in the transition metal-catalyzed dimerization of alkene .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the bicyclic group and the various substituents. The bicyclo[2.2.1]hept-2-yl group consists of a seven-membered ring with two bridgehead carbons shared with a second, smaller ring . The 5-chloro-2-methylphenyl and 4-methylphenylsulfonyl groups would add further complexity to the structure .


Chemical Reactions Analysis

The bicyclo[2.2.1]hept-2-yl group is a cyclic olefin and can undergo reactions typical of alkenes, such as addition and oxidation reactions . The sulfonyl and chloro groups may also participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the bicyclo[2.2.1]hept-2-yl group is known to be an irritant and can be toxic if inhaled or ingested . The compound’s solubility, boiling point, and other properties would also be influenced by the other groups present in the molecule .

Safety and Hazards

As mentioned, the bicyclo[2.2.1]hept-2-yl group can be an irritant and toxic if inhaled or ingested . Therefore, handling of this compound should be done with appropriate safety precautions.

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-2-(5-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN2O3S/c1-15-3-9-20(10-4-15)30(28,29)26(22-13-19(24)8-5-16(22)2)14-23(27)25-21-12-17-6-7-18(21)11-17/h3-5,8-10,13,17-18,21H,6-7,11-12,14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCJOHRJHRYOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CC3CCC2C3)C4=C(C=CC(=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 3
Reactant of Route 3
N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 4
Reactant of Route 4
N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 5
Reactant of Route 5
N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 6
Reactant of Route 6
N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

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